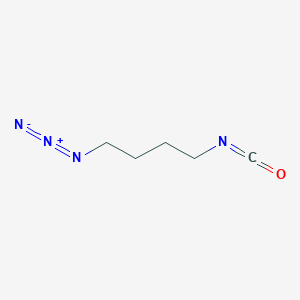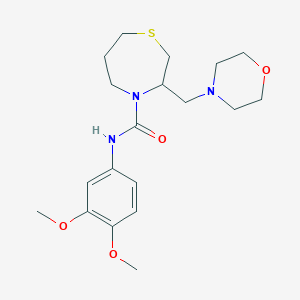![molecular formula C26H26N2O2S B2564573 N-(2-ethoxyphenyl)-2-[1-[(2-methylphenyl)methyl]indol-3-yl]sulfanylacetamide CAS No. 851412-56-1](/img/structure/B2564573.png)
N-(2-ethoxyphenyl)-2-[1-[(2-methylphenyl)methyl]indol-3-yl]sulfanylacetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-ethoxyphenyl)-2-[1-[(2-methylphenyl)methyl]indol-3-yl]sulfanylacetamide, commonly referred to as EMISA, is a novel compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. EMISA belongs to the class of indole-based compounds and is a sulfanylacetamide derivative.
科学的研究の応用
Organosulfur Compounds in Pharmacology
Organosulfur compounds, such as those derived from indole and sulfanylacetamide groups, are of significant interest in pharmacological research due to their diverse biological activities. These compounds are studied for their potential therapeutic effects, including antiviral, antimicrobial, anti-inflammatory, and anticancer properties. The metabolic pathways of these compounds involve complex biotransformation processes, which are crucial for their pharmacokinetics and pharmacodynamics.
Drug Metabolism and Genetic Differences
Research on compounds like paracetamol (acetaminophen) has highlighted the importance of understanding metabolic pathways and genetic differences in drug metabolism. Studies have shown that variations in enzyme genotypes can affect the metabolism of drugs, leading to differences in efficacy and susceptibility to toxicity (Li-zi Zhao & G. Pickering, 2011). These findings underscore the significance of pharmacogenetics in drug development and personalized medicine.
Environmental and Health Impact of Organosulfur Compounds
The environmental fate and toxicity of organosulfur compounds are also areas of active research. Studies on contaminants like sulfamethoxazole have explored their occurrence, environmental fate, and removal techniques (G. Prasannamedha & P. S. Kumar, 2020). Understanding the environmental impact of these compounds is crucial for developing sustainable pharmaceutical practices and mitigating potential adverse effects on ecosystems and human health.
特性
IUPAC Name |
N-(2-ethoxyphenyl)-2-[1-[(2-methylphenyl)methyl]indol-3-yl]sulfanylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H26N2O2S/c1-3-30-24-15-9-7-13-22(24)27-26(29)18-31-25-17-28(23-14-8-6-12-21(23)25)16-20-11-5-4-10-19(20)2/h4-15,17H,3,16,18H2,1-2H3,(H,27,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NOXIQXRBLVJCFE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1NC(=O)CSC2=CN(C3=CC=CC=C32)CC4=CC=CC=C4C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H26N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-ethoxyphenyl)-2-[1-[(2-methylphenyl)methyl]indol-3-yl]sulfanylacetamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-(((5-Ethyl-1,3,4-thiadiazol-2-yl)amino)methylene)-1,5-dioxaspiro[5.5]undecane-2,4-dione](/img/structure/B2564494.png)





![1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-N-(3-chloro-4-{[5-(trifluoromethyl)-2-pyridinyl]oxy}phenyl)-1H-pyrrole-2-carboxamide](/img/structure/B2564502.png)
![5-amino-N-(2,4-dimethoxyphenyl)-1-{2-[(3,4-dimethylphenyl)amino]-2-oxoethyl}-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2564503.png)
![1-[2-(2-Methoxyethyl)-2-methylmorpholin-4-yl]prop-2-en-1-one](/img/structure/B2564506.png)
![2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}-N-[(methoxyimino)methyl]acetamide](/img/structure/B2564507.png)


![2-[2-(Prop-2-enoylamino)phenyl]acetic acid](/img/structure/B2564511.png)
![N-(4-methoxybenzyl)-2-pyridin-3-yl[1,2,4]triazolo[1,5-c]quinazolin-5-amine](/img/structure/B2564513.png)